molecular formula C23H21FN2O4S B2817812 3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899928-39-3

3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2817812
CAS No.: 899928-39-3
M. Wt: 440.49
InChI Key: XGLZZKWMKKTVOY-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused bicyclic system, substituted with various functional groups that contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as thiophene derivatives and pyrimidine intermediates under acidic or basic conditions.

    Substitution Reactions:

    Methylation: The methyl groups at positions 5 and 6 can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halides (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, thienopyrimidines are known for their potential as enzyme inhibitors. This compound could be investigated for its ability to inhibit specific enzymes involved in disease pathways.

Medicine

In medicine, compounds with similar structures have shown promise as anticancer, antiviral, and anti-inflammatory agents. Research into this compound could reveal similar therapeutic potentials.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: These include compounds with different substituents on the thieno[2,3-d]pyrimidine core.

    Dimethoxyphenyl Derivatives: Compounds with similar dimethoxyphenyl groups but different core structures.

    Fluorobenzyl Derivatives: Compounds with fluorobenzyl groups attached to different heterocyclic systems.

Uniqueness

The uniqueness of 3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and the thieno[2,3-d]pyrimidine core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

899928-39-3

Molecular Formula

C23H21FN2O4S

Molecular Weight

440.49

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21FN2O4S/c1-13-14(2)31-22-20(13)21(27)26(18-10-9-17(29-3)11-19(18)30-4)23(28)25(22)12-15-5-7-16(24)8-6-15/h5-11H,12H2,1-4H3

InChI Key

XGLZZKWMKKTVOY-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=C(C=C(C=C4)OC)OC)C

solubility

not available

Origin of Product

United States

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